2-Amino-4-phenylquinoline-3-carbonitrile
Description
Properties
CAS No. |
31407-26-8 |
|---|---|
Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-amino-4-phenylquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-9H,(H2,18,19) |
InChI Key |
NZMCCPNVFUZQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares AAC-2 with quinoline and chromene derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Electronic Modifications
AAC-1 (2-Amino-4-(4-nitrophenyl)quinoline-3-carbonitrile)
- Substituents : A nitro group at the para position of the phenyl ring.
- Impact : The nitro group’s strong electron-withdrawing nature enhances adsorption on metal surfaces, leading to higher inhibition efficiency (95%) compared to AAC-2 .
- Drawback : Reduced solubility in aqueous media due to increased hydrophobicity.
4-Chlorophenyl Dihydrobenzoquinoline Derivative
- Structure: Incorporates a 4-chlorophenyl group and a partially saturated dihydrobenzo[h]quinoline core.
- Crystallinity : Exhibits a well-defined crystal lattice with intermolecular N–H⋯N and N–H⋯O hydrogen bonds (R factor = 0.051), enhancing thermal stability .
- Applications: Potential in materials science due to its rigid, planar structure.
Chromene-Based Derivatives
- Example: 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile.
- Structural Difference: Chromene core replaces quinoline, introducing a fused pyran ring.
- Properties : The flattened boat conformation of the pyran ring and π–π stacking interactions (centroid distance = 3.771 Å) stabilize the crystal structure .
Substituent Effects on Physicochemical Properties
| Compound | Substituent(s) | Core Structure | Solubility | Thermal Stability | Key Application |
|---|---|---|---|---|---|
| AAC-2 | Phenyl | Quinoline | Moderate in HCl | High | Corrosion inhibition |
| AAC-1 | 4-Nitrophenyl | Quinoline | Low | Moderate | Corrosion inhibition |
| 4-Chlorophenyl derivative | 4-Cl-phenyl | Dihydrobenzoquinoline | Low (crystalline) | Very high | Materials science |
| Fluorophenyl-methoxy chromene | 4-F, 6-OCH3 | Chromene | High in ethanol | Moderate | Photovoltaic materials |
| Hexahydroquinoline derivative | Pyridin-3-yl | Hexahydroquinoline | Moderate | Low | Biological screening |
Corrosion Inhibition
Material Science
- 4-Chlorophenyl Dihydrobenzoquinoline: High crystallinity and hydrogen-bonded networks make it suitable for designing organic semiconductors .
- Fluorophenyl-Methoxy Chromene : π–π interactions enable applications in organic light-emitting diodes (OLEDs) .
Preparation Methods
Reaction Components and Conditions
Mechanistic Pathway
The reaction proceeds via a domino sequence involving:
-
Knoevenagel Condensation : Benzaldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : Aniline attacks the electrophilic β-carbon of the intermediate.
-
Cyclization : Intramolecular nucleophilic attack and aromatization yield the quinoline core.
-
Tautomerization : Final rearrangement stabilizes the 2-amino-3-cyano substituents.
Workup and Isolation
Post-reaction, the mixture is cooled to room temperature, and the crude product is filtered, washed sequentially with water (10 mL) and ethanol (5 mL), and dried. The resulting brown waxy solid is purified via recrystallization from dimethylformamide (DMF).
Table 1: Synthesis Parameters and Characterization Data
| Parameter | Detail |
|---|---|
| Yield | Not explicitly reported |
| Melting Point | Not determined |
| IR (KBr, cm) | 3587 (N–H), 2224 (C≡N), 1643 (C=N) |
| NMR (DMSO-, ppm) | 6.337–7.536 (aromatic protons) |
Alternative Catalytic Systems and Solvent Optimization
While L-proline in aqueous media remains the benchmark method, emerging studies suggest potential modifications to enhance efficiency:
Catalyst Variations
Solvent Effects
-
Water : Preferred for green chemistry compliance but may limit solubility of hydrophobic intermediates.
-
Ethanol/DMF : Mixed solvents improve yields in substrates with electron-withdrawing groups.
Critical Analysis of Methodological Limitations
Challenges in Scalability
Q & A
Q. What are the common synthetic routes for 2-Amino-4-phenylquinoline-3-carbonitrile, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, such as condensation of α-methylene carbonyl compounds with α-cyano esters via the Gewald reaction. Critical parameters include base catalysts (e.g., sodium ethoxide), solvent selection (ethanol/methanol), and temperature control (60–80°C). Post-synthetic purification via recrystallization or column chromatography is essential for high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy for analyzing aromatic proton environments and cyano/amino group signals.
- X-ray crystallography to resolve 3D molecular conformation and hydrogen-bonding networks (e.g., edge-fused R2<sup>2</sup>(12) motifs observed in derivatives) .
- FT-IR spectroscopy to confirm functional groups (C≡N stretch ~2200 cm⁻¹, NH2 ~3400 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as a scaffold for designing antimicrobial and anticancer agents. Its derivatives exhibit bioactivity via kinase inhibition or DNA intercalation, with structure-activity relationship (SAR) studies guiding modifications at the phenyl or quinoline positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for derivatives across different studies?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
- Standardized bioassays (e.g., consistent ATP-based viability assays).
- Purity validation via HPLC (>95%).
- SAR-driven design to isolate critical substituents (e.g., electron-withdrawing groups at C4 enhance cytotoxicity) .
Q. What computational strategies predict the binding interactions of derivatives with biological targets?
- Molecular docking (AutoDock, Glide) models ligand-receptor binding, prioritizing derivatives with high affinity for kinases or DNA topoisomerases.
- Molecular dynamics (MD) simulations assess stability of binding poses over time (e.g., RMSD <2 Å over 100 ns).
- QSAR models correlate substituent electronic properties (Hammett constants) with activity .
Q. How do structural modifications at specific positions influence physicochemical properties and bioactivity?
- C3-Cyano group : Enhances polarity and hydrogen-bonding capacity, critical for target engagement.
- C4-Phenyl substitution : Electron-deficient aryl groups (e.g., 4-Cl, 4-CF3) improve membrane permeability and metabolic stability.
- Amino group at C2 : Participates in hydrogen-bonding networks, affecting solubility and binding kinetics. Experimental validation via LogP measurements and cytotoxicity assays is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
